

Azalanstat chemical structure and properties

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Compound of Interest

Compound Name: Azalanstat

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Azalanstat: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat, also known as RS-21607, is a potent small molecule inhibitor of lanosterol 14 α -demethylase, a critical enzyme in the cholesterol biosynthesis pathway.^[1] This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological activities of **Azalanstat**. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic disease research. The document details the compound's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, it includes visualizations of the cholesterol biosynthesis pathway to illustrate the site of **Azalanstat**'s inhibitory action.

Chemical Structure and Properties

Azalanstat is an imidazole-dioxolane derivative with the systematic IUPAC name 4-(((2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl)sulfanyl)aniline. Its chemical structure is characterized by a central 1,3-dioxolane ring substituted with an imidazolemethyl group, a 4-chlorophenylethyl group, and a (4-aminophenyl)thiomethyl group.

Table 1: Chemical and Physical Properties of **Azalanstat**

Property	Value	Reference(s)
IUPAC Name	4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline	
Synonyms	RS-21607, RS 21607	
CAS Number	143393-27-5 (free base)	
Molecular Formula	C ₂₂ H ₂₄ ClN ₃ O ₂ S	
Molar Mass	429.96 g/mol	
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	
Salt Forms	Hydrochloride (HCl), Mesylate, Sulfate, Phosphate, Maleate	

Pharmacological Properties and Mechanism of Action

Azalanstat's primary mechanism of action is the inhibition of lanosterol 14 α -demethylase (CYP51A1), a cytochrome P450 enzyme. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway: the demethylation of lanosterol to form 4,4-dimethyl-5 α -cholesta-8,14,24-trien-3 β -ol.[1][2] By inhibiting this enzyme, **Azalanstat** effectively blocks the downstream production of cholesterol.

In addition to its primary target, **Azalanstat** has also been shown to inhibit heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), enzymes involved in heme catabolism.

Table 2: Pharmacological Data for **Azalanstat**

Parameter	Value	Species/System	Reference(s)
Lanosterol 14 α -demethylase Inhibition	Effective inhibitor	Mammalian	[1]
HO-1 Inhibition (IC ₅₀)	5.5 μ M	Not specified	
HO-2 Inhibition (IC ₅₀)	24.5 μ M	Not specified	
Serum Cholesterol Lowering (ED ₅₀)	62 mg/kg	Hamster	[1]
Hepatic HMG-CoA Reductase Inhibition (ED ₅₀)	31 mg/kg	Hamster	[1]

Studies have demonstrated that oral administration of **Azalanstat** to hamsters leads to a dose-dependent reduction in serum cholesterol levels.[1] It preferentially lowers low-density lipoprotein (LDL) cholesterol.[1] Interestingly, **Azalanstat** also indirectly inhibits hepatic hydroxymethylglutaryl-CoA (HMG-CoA) reductase activity in hamsters, the rate-limiting enzyme in the cholesterol synthesis pathway.[1] This effect is believed to be a post-transcriptional modulation.[1]

Experimental Protocols

Synthesis of Azalanstat

A detailed, step-by-step synthesis protocol for **Azalanstat** is not readily available in the public domain. However, the synthesis of **Azalanstat** and its analogues has been described in the scientific literature, such as in the 2005 publication by Vlahakis et al. in *Bioorganic & Medicinal Chemistry Letters*. The general approach likely involves the multi-step synthesis of the substituted dioxolane core, followed by the introduction of the imidazole and aminophenylthio moieties. Researchers are advised to consult the full text of relevant publications for detailed synthetic procedures.

Lanosterol 14 α -Demethylase Inhibition Assay

The activity of lanosterol 14 α -demethylase can be determined using a radio-HPLC assay.[3]

- **Principle:** This assay measures the conversion of a radiolabeled substrate, such as [^3H]dihydrolanosterol, to its demethylated product.
- **Microsome Preparation:** Microsomes are isolated from liver tissue (e.g., human or hamster) by differential centrifugation.
- **Reaction Mixture:** A typical reaction mixture contains the microsomal preparation, a source of NADPH (e.g., an NADPH-generating system), and the radiolabeled substrate.
- **Incubation:** The reaction is initiated by the addition of the substrate and incubated at 37°C.
- **Extraction and Analysis:** The reaction is stopped, and the sterols are extracted. The substrate and product are then separated and quantified by high-performance liquid chromatography (HPLC) with a radioactivity detector.
- **Inhibition Studies:** To determine the inhibitory activity of **Azalanstat**, various concentrations of the compound are pre-incubated with the microsomes before the addition of the substrate. The IC_{50} value is then calculated by measuring the concentration of **Azalanstat** that causes a 50% reduction in enzyme activity.

HMG-CoA Reductase Activity Assay

The activity of HMG-CoA reductase can be measured spectrophotometrically by monitoring the oxidation of NADPH.^{[4][5][6][7][8]}

- **Principle:** HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
- **Reaction Mixture:** The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., sodium phosphate buffer, pH 6.8), NADPH, the enzyme source (e.g., purified HMG-CoA reductase or liver microsomes), and the test compound (**Azalanstat**) dissolved in a suitable solvent (e.g., DMSO).^[5]
- **Reaction Initiation:** The reaction is initiated by the addition of the substrate, HMG-CoA.^[5]

- **Measurement:** The decrease in absorbance at 340 nm is measured kinetically over time using a microplate reader.
- **Data Analysis:** The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The inhibitory effect of **Azalanstat** is determined by comparing the reaction rates in the presence and absence of the compound.

In Vivo Cholesterol-Lowering Assay in Hamsters

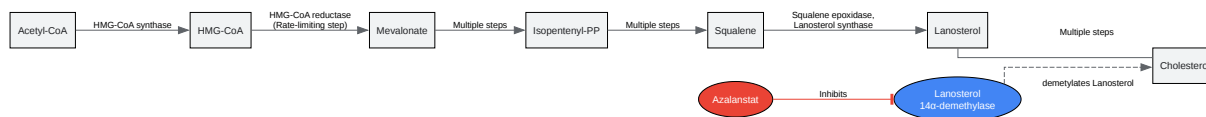
Golden Syrian hamsters are a commonly used animal model to assess the cholesterol-lowering effects of compounds.[9]

- **Animal Model:** Male golden Syrian hamsters are typically used.
- **Diet:** Animals are fed a high-cholesterol diet to induce hypercholesterolemia.[9] This diet is often supplemented with a high percentage of fat and cholesterol.
- **Drug Administration:** **Azalanstat** is administered orally, typically once daily for a specified period (e.g., 14 consecutive days).[9]
- **Blood Sampling:** Blood samples are collected from the animals at baseline and at various time points during the study. Serum is separated for lipid analysis.[9]
- **Lipid Analysis:** Serum samples are analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.[9]
- **Data Analysis:** The percentage change in lipid levels from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the cholesterol-lowering effect.

Visualizations

Cholesterol Biosynthesis Pathway and Azalanstat's Site of Action

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step inhibited by **Azalanstat**.



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Caption: Cholesterol biosynthesis pathway showing inhibition by **Azalanstat**.

Conclusion

Azalanstat is a well-characterized inhibitor of lanosterol 14 α -demethylase with demonstrated cholesterol-lowering effects in vitro and in vivo. Its distinct mechanism of action, differing from that of statins, makes it a valuable tool for research into cholesterol metabolism and a potential lead compound for the development of new hypolipidemic agents. This technical guide provides a foundational understanding of **Azalanstat**'s chemical and pharmacological properties, which can aid researchers in designing and interpreting experiments aimed at further elucidating its therapeutic potential.

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